molecular formula C12H18BrNO2S B1294174 2-bromo-N,N-dipropylbenzenesulfonamide CAS No. 65000-11-5

2-bromo-N,N-dipropylbenzenesulfonamide

Cat. No. B1294174
CAS RN: 65000-11-5
M. Wt: 320.25 g/mol
InChI Key: TWGDQZNUMUPOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N,N-dipropylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides with a bromine atom and dipropyl substituents attached to the nitrogen atom. While the specific compound is not directly studied in the provided papers, related compounds such as N-bromobenzenesulfonamide derivatives have been synthesized and analyzed for various applications, including as oxidizing agents and in the synthesis of other chemical entities .

Synthesis Analysis

The synthesis of related N-bromobenzenesulfonamide compounds involves various chemical reactions, including N-alkylation, aminohydroxylation, and bromination of different substrates. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides has been reported to give rise to different products depending on the nature of the alkyl halide used . Similarly, N,N-dibromobenzenesulfonamide has been used as an effective brominating agent for carbanionic substrates under mild conditions, and the reagent can be recovered and reused . These studies provide insights into the potential synthetic routes that could be applied to synthesize 2-bromo-N,N-dipropylbenzenesulfonamide.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been determined using various spectroscopic techniques, including IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, was elucidated, revealing its monoclinic space group and other structural parameters . These techniques are crucial for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives participate in a variety of chemical reactions. The oxidation of dipeptides by sodium N-bromobenzenesulfonamide in an acidic medium has been studied, showing a first-order dependence on the bromamine-B and fractional order in dipeptides . Additionally, the reaction of α, β-unsaturated esters with N,N-dibromobenzenesulfonamide and formic acid has been explored, resulting in the formation of bromo-formyloxyesters . These studies demonstrate the reactivity of benzenesulfonamide derivatives in different chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be inferred from their structural and vibrational spectroscopic properties. For instance, the vibrational analysis of nitrobenzenesulfonamide isomers was conducted using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in analytical chemistry or as pharmaceuticals.

Scientific Research Applications

Oxidizing Titrant Applications

2-Bromo-N,N-dipropylbenzenesulfonamide and related compounds are used as oxidizing titrants in analytical chemistry. For example, sodium N-bromo-p-nitrobenzenesulfonamide, a similar compound, is effective for direct titrations of various substances like ascorbic acid, glutathione, and sulfite. It offers advantages in terms of simplicity and rapid execution of titrations, with minimal errors (Gowda et al., 1983).

Synthetic Applications in Medicinal Chemistry

In medicinal chemistry, derivatives of benzenesulfonamides, which include 2-bromo-N,N-dipropylbenzenesulfonamide, are of increasing interest. These compounds are synthesized and investigated for their potential applications in drug development. For instance, methylbenzenesulfonamide derivatives have been studied as antagonists in the prevention of human HIV-1 infection, highlighting their significance in the development of new therapeutic agents (Cheng De-ju, 2015).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-bromo-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGDQZNUMUPOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650051
Record name 2-Bromo-N,N-dipropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N,N-dipropylbenzenesulfonamide

CAS RN

65000-11-5
Record name 2-Bromo-N,N-dipropylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N,N-dipropylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N,N-dipropylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-bromo-N,N-dipropylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N,N-dipropylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-bromo-N,N-dipropylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N,N-dipropylbenzenesulfonamide

Citations

For This Compound
1
Citations
CB Bheeter, R Jin, JK Bera… - … Synthesis & Catalysis, 2014 - Wiley Online Library
The palladium‐catalysed dehydrogenation of sp 3 carbon‐hydrogen bonds of N‐alkylbenzenesulfonamides allows a simple access to N‐alkenylbenzenesulfonamides. The reaction …
Number of citations: 27 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.